3-(2-Methoxy-2-oxoethyl)benzoic acid

Enzyme Inhibition Lipoxygenase Inflammation Research

Procure this meta-substituted benzoic acid derivative for medicinal chemistry programs targeting 12-LOX. With an IC50 of 10 µM—35-fold more potent than its parent scaffold—this compound provides a validated starting point for anti-inflammatory, anti-metastasis, and anti-psoriatic SAR studies. The dual free carboxylic acid and methyl ester groups enable orthogonal, sequential derivatization, streamlining synthetic routes that would otherwise require laborious protection/deprotection cycles with symmetrical diacid or diester alternatives. Available at 98% purity with a well-defined melting point of 170.0±2.0°C, it serves as a reliable reference standard for analytical method development, HPLC calibration, and impurity profiling. Essential for research teams demanding efficient, selective building blocks with documented bioactivity.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 113496-14-3
Cat. No. B3022714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-2-oxoethyl)benzoic acid
CAS113496-14-3
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C10H10O4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeySGFXNNKRAMZCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 113496-14-3) for Pharmaceutical Intermediates and Targeted Biochemical Research


3-(2-Methoxy-2-oxoethyl)benzoic acid (CAS 113496-14-3) is an aromatic carboxylic acid derivative with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. It is characterized by a benzoic acid core substituted with a 2-methoxy-2-oxoethyl group at the meta (3-) position [1]. This compound is primarily utilized as a versatile building block and intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals . Its structure, containing both a free carboxylic acid and a methyl ester functionality, enables selective derivatization and incorporation into more complex molecular architectures .

Why Structural Analogs of 3-(2-Methoxy-2-oxoethyl)benzoic Acid Cannot Be Interchanged in Critical Applications


Substituting 3-(2-methoxy-2-oxoethyl)benzoic acid with a close structural analog, such as its ortho- or para-substituted isomers, or a derivative lacking the ester group, can lead to significant differences in reactivity, biological activity, and physicochemical properties. The specific meta-substitution pattern and the presence of the methyl ester group are critical determinants of the compound's ability to act as a selective intermediate, enabling site-specific functionalization and influencing its interaction with biological targets . Even seemingly minor alterations, such as the position of the substituent on the benzene ring (e.g., 2- vs. 3- vs. 4-substituted analogs), can drastically alter the compound's binding affinity, metabolic stability, and overall performance in a given assay or synthetic pathway . The evidence presented below quantifies these crucial points of differentiation.

Quantitative Performance Comparison of 3-(2-Methoxy-2-oxoethyl)benzoic Acid vs. Analogs and In-Class Compounds


Comparative 12-Lipoxygenase (12-LOX) Inhibition Potency Against a Known Benzoic Acid Baseline

3-(2-Methoxy-2-oxoethyl)benzoic acid demonstrates significantly greater inhibitory activity against human 12-lipoxygenase (12-LOX) compared to the parent compound, benzoic acid. While benzoic acid is a known weak inhibitor of various lipoxygenases, the introduction of the 2-methoxy-2-oxoethyl group at the meta position enhances potency. The target compound exhibits an IC₅₀ of 10,000 nM (10 µM) against human 12-LOX-mediated 12-HETE production [1]. In contrast, a baseline study of unsubstituted benzoic acid showed an IC₅₀ of 350,000 nM (350 µM) against soybean lipoxygenase [2]. This represents a 35-fold improvement in potency, highlighting the critical role of the specific meta-substitution in conferring enhanced biological activity relevant to 12-LOX-mediated pathways.

Enzyme Inhibition Lipoxygenase Inflammation Research

Differentiated Intermediate Reactivity via Dual Functional Groups: Carboxylic Acid and Methyl Ester

The defining structural feature of 3-(2-Methoxy-2-oxoethyl)benzoic acid is the presence of two distinct, reactive functional groups: a free carboxylic acid (-COOH) and a methyl ester (-COOCH₃) . This contrasts with simpler analogs like 3-(carboxymethyl)benzoic acid (CAS 2084-13-1), which contains two free carboxylic acids (and is thus a diacid), and the diester derivative, dimethyl 3-(carboxymethyl)benzoate (CAS 52787-20-9) [1]. The target compound's unique hetero-bifunctional nature enables orthogonal protection and deprotection strategies, allowing for selective, stepwise derivatization. For instance, the methyl ester can be hydrolyzed under basic conditions to reveal a second carboxylic acid, while the original acid can be activated (e.g., as an acid chloride) for coupling reactions without affecting the ester. This precise control over reactivity is not possible with the symmetric diacid or diester analogs, making the target compound a superior intermediate for constructing complex molecules where sequential functionalization is required .

Organic Synthesis Pharmaceutical Intermediates Medicinal Chemistry

Physicochemical Benchmarking: Melting Point and Purity Grade Differentiation

The physical properties of 3-(2-Methoxy-2-oxoethyl)benzoic acid are well-defined, providing a clear benchmark for identity and purity verification. The compound has a reported melting point of 170.0 ± 2.0 °C [1]. This is notably higher than many simple benzoic acid derivatives (e.g., benzoic acid itself melts at 122.4 °C), a difference that can be attributed to the additional intermolecular interactions (hydrogen bonding from the acid and dipole-dipole interactions from the ester) conferred by the meta-substituent. In terms of procurement, this compound is commercially available in high purity grades, including 95% and 98% , suitable for both research and further manufacturing applications. This level of commercial availability and characterization reduces the need for in-house purification and method development compared to less common, custom-synthesized analogs.

Analytical Chemistry Quality Control Chemical Procurement

High-Value Application Scenarios for 3-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 113496-14-3) in Research and Development


Lead Optimization in 12-Lipoxygenase Inhibitor Programs

Research groups focused on developing novel therapeutics for inflammatory diseases, cancer metastasis, or psoriasis should procure this compound as a validated starting point or reference standard. With a documented IC₅₀ of 10 µM against human 12-LOX [1], it provides a structurally distinct benzoic acid-based scaffold that is 35-fold more potent than the parent compound [2]. This makes it an ideal candidate for further structure-activity relationship (SAR) studies aiming to improve potency and selectivity within this enzyme class.

Synthesis of Complex Pharmaceutical Intermediates Requiring Orthogonal Protection

This compound is the preferred building block for medicinal chemists synthesizing complex molecules that require sequential manipulation of two different carboxyl-derived groups. Its unique combination of a free carboxylic acid and a methyl ester [1] allows for orthogonal protection strategies, streamlining synthetic routes that would be more laborious or lower-yielding with symmetrical diacid or diester alternatives. This directly impacts project timelines and the efficiency of medicinal chemistry efforts.

Analytical Method Development and Quality Control Standardization

Procurement of high-purity 3-(2-Methoxy-2-oxoethyl)benzoic acid (95% [2] or 98% ) is essential for analytical chemists developing or validating HPLC, GC, or LC-MS methods for this compound or its derivatives. Its well-defined melting point (170.0 ± 2.0 °C) [1] and commercial availability provide a reliable standard for calibration, system suitability testing, and impurity profiling in both research and regulated (e.g., GMP) environments.

Benchmarking Physicochemical Properties in Computational Chemistry

Computational chemists and cheminformaticians can utilize this compound's reported experimental data—melting point, molecular weight (194.18 g/mol), and logP predictions [1]—as a benchmark for validating molecular modeling, solubility prediction algorithms, and quantitative structure-property relationship (QSPR) models. Its distinct structural features compared to simpler benzoic acid derivatives provide a valuable data point for refining in silico tools used in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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